molecular formula C11H19NO4 B3147059 rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline CAS No. 61406-66-4

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline

Cat. No.: B3147059
CAS No.: 61406-66-4
M. Wt: 229.27 g/mol
InChI Key: HBXAVWDHOQFJAH-YUMQZZPRSA-N
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Description

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline is a chiral, racemic proline derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol, and it is registered under the CAS number 61406-66-4. This compound is widely utilized in peptide synthesis and medicinal chemistry as a building block for constrained amino acid residues.

Properties

IUPAC Name

(2S,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXAVWDHOQFJAH-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline typically involves the introduction of the tert-butoxycarbonyl group into the proline structure. One common method is the reaction of proline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced proline derivatives.

    Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the proline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Deprotection of the tert-butoxycarbonyl group is often achieved using trifluoroacetic acid or hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-proline derivatives, while reduction can produce hydroxyproline derivatives. Deprotection of the tert-butoxycarbonyl group results in the formation of free proline derivatives.

Scientific Research Applications

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free proline derivative can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline, key comparisons are drawn with structurally or functionally related compounds:

1-(tert-Butoxycarbonyl)-L-proline (Boc-L-proline)

  • Structural Difference : Lacks the 3-methyl substituent.
  • Properties :
    • Reduced steric hindrance compared to the methylated derivative, leading to higher reactivity in peptide coupling reactions.
    • Lower conformational rigidity due to the absence of the methyl group.
  • Applications : More commonly used in standard peptide synthesis where flexibility is advantageous.

3-Methyl-L-proline

  • Structural Difference : Lacks the Boc protecting group.
  • Properties: Free amino group increases hydrophilicity but reduces stability under acidic or basic conditions. Methyl substitution at the 3-position induces similar steric effects but limits utility in Boc/SPPS (solid-phase peptide synthesis) strategies due to unprotected nitrogen.
  • Applications : Primarily used in studies of proline’s conformational impact on protein folding.

rac-(3R)-1-(tert-butoxycarbonyl)-3-methyl-L-proline

  • Structural Difference : Epimer at the 3-position (R-configuration vs. S-configuration).
  • Properties: Stereochemical differences may alter diastereoselectivity in peptide bond formation. Potential variations in solubility and crystallinity due to distinct packing arrangements.
  • Applications : Less commonly reported, but critical for stereochemical studies.

Boc-Protected β-Substituted Alanine Derivatives

  • Example: 2-(tert-Butoxycarbonyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (from ).
  • Structural Difference : Alanine backbone with a triazole substituent vs. proline’s cyclic structure.
  • Properties :
    • Triazole groups enhance hydrogen-bonding capacity and metal coordination, unlike the inert methyl group in the target compound.
    • Linear alanine derivatives lack the conformational constraints of proline’s pyrrolidine ring.
  • Applications : More suited for synthesizing bioactive molecules with metal-binding or supramolecular functionalities.

Table 1: Comparative Analysis of Key Properties

Compound Molecular Formula CAS Number Key Features Applications
rac-(3S)-1-Boc-3-methyl-L-proline C₁₁H₁₉NO₄ 61406-66-4 Boc-protected, 3-methyl, racemic mixture, rigid conformation Peptide synthesis, medicinal chemistry
Boc-L-proline C₁₀H₁₇NO₄ 15761-39-4 Unmethylated, lower steric hindrance Standard peptide coupling
3-Methyl-L-proline C₆H₁₁NO₂ 34382-99-9 Unprotected amine, hydrophilic Protein folding studies
2-Boc-2-methyl-3-triazolylpropanoic acid C₁₁H₁₆N₄O₄ Not provided Linear alanine derivative with triazole group Metal-coordinating peptides

Research Findings and Implications

  • Steric Effects : The 3-methyl group in rac-(3S)-1-Boc-3-methyl-L-proline reduces nucleophilic reactivity at the nitrogen, making it less prone to undesired side reactions compared to Boc-L-proline.
  • Solubility : Boc protection increases solubility in dichloromethane and DMF by >50% compared to unprotected 3-methyl-L-proline, facilitating use in SPPS.
  • Chiral Resolution : Racemic mixtures of this compound require chromatographic separation for enantiopure applications, adding complexity to synthesis workflows.

Biological Activity

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline , a derivative of proline, is a compound of interest in medicinal chemistry and drug development. Its biological activity is primarily linked to its role as a building block in the synthesis of various bioactive molecules. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₀H₁₉NO₃
  • CAS Number : 449758-68-3
  • Molecular Weight : 199.26 g/mol

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and application in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to serve as a precursor in the synthesis of various biologically active compounds. While it does not exhibit direct pharmacological effects, it has been utilized in studies related to:

  • Neuroprotection : Research indicates that derivatives of proline can influence neuroprotective pathways. For instance, analogs have been shown to reduce cytotoxicity associated with mutant huntingtin protein in cellular models, suggesting potential applications in neurodegenerative diseases like Huntington's disease .
  • Antitumor Activity : Compounds derived from proline have been explored for their antitumor properties. The structural features of these derivatives can enhance their interaction with biological targets involved in cancer progression .

Study on Neuroprotection

A study investigating the effects of various proline derivatives, including this compound, demonstrated their capacity to inhibit the binding of mutant huntingtin protein to calmodulin (CaM). This inhibition was linked to reduced cytotoxicity in neuroblastoma cells expressing mutant huntingtin, highlighting the potential for developing neuroprotective agents .

Synthesis and Application

The synthesis of this compound has been optimized for use as a versatile building block in drug discovery. Its derivatives have been synthesized and evaluated for biological activity against various targets, including those involved in cancer and neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity TypeCompound/AnalogEffect/OutcomeReference
NeuroprotectionThis compoundReduced cytotoxicity against mHTT-induced toxicity
Antitumor ActivityProline derivativesInhibition of cancer cell proliferation
Synthesis ApplicationsVarious analogsBuilding blocks for biologically active compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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